molecular formula C20H16BrFN2O2 B2904764 N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941910-98-1

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B2904764
CAS No.: 941910-98-1
M. Wt: 415.262
InChI Key: JQFGWUMNRRJVDX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrFN2O2 and its molecular weight is 415.262. The purity is usually 95%.
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Scientific Research Applications

Potential as Kinase Inhibitors

Research has highlighted the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogues with improved enzyme potency and aqueous solubility, have demonstrated significant in vivo efficacy in tumor models, leading to clinical trials (G. M. Schroeder et al., 2009).

Antipathogenic Activity

Another study focused on the synthesis and characterization of thiourea derivatives, including those with fluorophenyl groups, to test their antipathogenic activity. These compounds have shown significant potential against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Tyrosine Kinase Activity Inhibition

The compound PD 158780, related in structure to the queried compound, has been identified as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other erbB family members. This indicates the potential for developing targeted cancer therapies based on structural analogues of these compounds (G. Rewcastle et al., 1998).

Applications in Material Science

The development of new materials, such as aromatic polyamides containing ether and bulky fluorenylidene groups, has been reported. These materials, derived from similar chemical frameworks, exhibit high solubility, thermal stability, and are promising for various applications due to their mechanical properties and resistance to thermal degradation (S. Hsiao et al., 1999).

Anticonvulsant Properties

Research into anticonvulsant enaminones, which share a related structural motif, has demonstrated their potential in treating epilepsy. The crystal structures of these compounds reveal specific conformations that may underlie their biological activity, offering insights into the design of new therapeutic agents (M. Kubicki et al., 2000).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-9-16(21)6-7-18(13)23-20(26)15-5-8-19(25)24(12-15)11-14-3-2-4-17(22)10-14/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFGWUMNRRJVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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